A Comprehensive Guide to the Structure Elucidation of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde
A Comprehensive Guide to the Structure Elucidation of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, making the precise characterization of its derivatives a critical task.[1] This technical guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of techniques. It delves into the scientific rationale behind the analytical workflow, explaining the causality of experimental choices and the logic of data interpretation. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system for unambiguous molecular characterization.
Introduction: The Analytical Imperative
1-Ethyl-6-nitro-1H-indole-3-carbaldehyde is a substituted indole derivative featuring three key functional modifications to the core indole structure: an N-ethyl group, a C-6 nitro group, and a C-3 carbaldehyde. Each modification imparts distinct electronic and steric properties, influencing the molecule's potential biological activity and chemical reactivity.[2][3] The presence of multiple substituents necessitates a rigorous, multi-technique approach to rule out isomeric possibilities and confirm the precise substitution pattern.
The elucidation process is not merely a sequence of experiments but a logical progression of inquiry. We begin by determining the fundamental building blocks (molecular formula) and then proceed to identify the functional groups present. Finally, we assemble the complete molecular puzzle by establishing the precise connectivity of every atom. This guide is structured to mirror that logical flow.
Foundational Analysis: Molecular Formula and Functional Groups
The initial analytical phase aims to answer two fundamental questions: "What is the exact molecular formula?" and "What functional groups are present?"
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before any structural bonds are determined, the elemental composition must be established. Low-resolution mass spectrometry provides the nominal mass, but HRMS offers the high accuracy required to calculate a unique molecular formula. This is the foundational data point upon which all subsequent interpretations are built. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like our target, minimizing fragmentation and providing a clear molecular ion peak, typically [M+H]⁺ or [M+Na]⁺.[4][5]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ adduct. Use the instrument's software to calculate the molecular formula based on the exact mass.
Data Presentation: HRMS Results
| Parameter | Experimental Result | Theoretical Value |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₃ | C₁₁H₁₀N₂O₃ |
| Exact Mass [M+H]⁺ | 219.0764 | 219.0769 |
| Mass Accuracy | < 2.5 ppm | N/A |
| Degree of Unsaturation | 8 | 8 |
The calculated degree of unsaturation (DoU) of 8 is consistent with the proposed structure: 4 for the benzene ring, 1 for the pyrrole double bond, 1 for the C=O bond, 1 for the nitro group (counts as one double bond equivalent), and 1 for the bicyclic ring system.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the specific functional groups within a molecule by probing their characteristic vibrational frequencies.[6] For our target compound, we expect to see distinct, strong absorptions corresponding to the aldehyde C=O, the aromatic C=C bonds, the C-N bond, and the highly polar N-O bonds of the nitro group. The positions of these bands are sensitive to the electronic environment, confirming, for example, that the aldehyde is conjugated with the aromatic system.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Apply pressure to ensure firm contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify and label the key absorption bands and assign them to the corresponding functional group vibrations.
Data Presentation: Key FT-IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the indole ring. |
| ~2980-2850 | Medium-Weak | Aliphatic C-H Stretch | Symmetric and asymmetric stretches of the ethyl group CH₂ and CH₃. |
| ~2830, ~2730 | Weak | Aldehyde C-H Stretch | The Fermi resonance doublet is highly diagnostic for an aldehyde C-H bond.[7] |
| ~1685 | Strong | C=O Stretch | Lower frequency indicates conjugation with the indole π-system.[9] |
| ~1610, ~1480 | Medium | Aromatic C=C Stretch | Vibrations of the fused benzene ring. |
| ~1520 | Very Strong | Asymmetric NO₂ Stretch | A highly characteristic and intense band for nitro compounds.[6] |
| ~1340 | Very Strong | Symmetric NO₂ Stretch | The second key diagnostic band for the nitro group.[8] |
| ~840 | Strong | C-N Stretch | Stretching vibration of the bond connecting the nitro group to the aromatic ring.[6] |
The Core Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of atomic connectivity.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for shifting residual water peaks away from analyte signals.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
1D Spectra: Acquire ¹H, ¹³C{¹H}, DEPT-135, and DEPT-90 spectra.
-
2D Spectra: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra. Optimize acquisition parameters for the expected coupling constants.
¹H and ¹³C NMR Analysis
Expertise & Rationale: The chemical shift of each nucleus provides information about its local electronic environment. The electron-withdrawing nature of the nitro and aldehyde groups will deshield nearby protons and carbons, shifting their signals downfield.[10] Splitting patterns (multiplicity) in the ¹H spectrum reveal the number of adjacent protons, governed by J-coupling. DEPT experiments differentiate carbons based on the number of attached protons (CH₃, CH₂, CH, and Cq).
2D NMR: Assembling the Structure
Expertise & Rationale: While 1D NMR identifies the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing out the spin systems of the ethyl group and the aromatic protons.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond correlation). This definitively links the ¹H and ¹³C assignments.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the overall molecular skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away, crucially linking the distinct spin systems together and confirming the placement of quaternary carbons and substituents.[11]
The overall workflow for structure elucidation is a logical progression from foundational data to detailed connectivity mapping.
Caption: Overall workflow for structure elucidation.
Data Presentation: ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆) Note: Chemical shifts are representative and based on analogous structures and substituent effects. Actual experimental values may vary slightly.
| Atom Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations (¹H → ¹³C) |
| Ethyl Group | |||||
| N-CH₂ | ~42.5 | ~4.45 | q | 7.2 | C-2, C-7a, N-CH₂-C H₃ |
| N-CH₂-CH₃ | ~15.1 | ~1.40 | t | 7.2 | N-C H₂ |
| Indole Ring | |||||
| 2 | ~139.0 | ~8.50 | s | - | C-3, C-3a, C-7a, N-C H₂ |
| 3 | ~119.5 | - | - | - | - |
| 3a | ~138.0 | - | - | - | - |
| 4 | ~123.0 | ~8.25 | d | 8.8 | C-3a, C-5, C-6 |
| 5 | ~118.0 | ~7.80 | dd | 8.8, 2.1 | C-3a, C-4, C-6, C-7 |
| 6 | ~145.0 | - | - | - | - |
| 7 | ~115.0 | ~8.70 | d | 2.1 | C-5, C-6, C-7a |
| 7a | ~126.0 | - | - | - | - |
| Aldehyde | |||||
| 10 (CHO) | ~185.5 | ~10.10 | s | - | C-3, C-3a |
Interpretation and Connectivity Confirmation
The following diagrams illustrate the key correlations from 2D NMR experiments that lock in the final structure.
Caption: Key ¹H-¹H COSY correlations.
Caption: Key ¹H-¹³C HMBC correlations.
-
Ethyl Group Placement: The HMBC correlation from the methylene protons (N-CH₂) to carbons C-2 and C-7a confirms the ethyl group is attached to the indole nitrogen (N-1).
-
Aldehyde Placement: The strong correlation from the aldehyde proton (H-10) to C-3 and C-3a unequivocally places the formyl group at the C-3 position. This is a classic and expected correlation for indole-3-carbaldehydes.[13]
-
Nitro Group Placement: The aromatic proton assignments confirm the substitution pattern. The proton at C-7 appears as a doublet with a small meta-coupling (J ≈ 2.1 Hz), while the proton at C-5 is a doublet of doublets, and C-4 is a doublet with a larger ortho-coupling (J ≈ 8.8 Hz). This pattern is only possible if the substituent (the nitro group) is at position 6. The significant downfield shift of H-5 and H-7 is also consistent with the strong electron-withdrawing effect of a nitro group at C-6.
Conclusion
The collective evidence from HRMS, FT-IR, and a full suite of NMR experiments provides an unambiguous and self-consistent confirmation of the structure as 1-Ethyl-6-nitro-1H-indole-3-carbaldehyde. HRMS established the molecular formula, FT-IR identified the key functional groups, and the detailed 1D and 2D NMR analysis pieced together the molecular framework with atomic precision. Each technique provided a layer of evidence that was validated and expanded upon by the next, embodying a robust and trustworthy protocol for the structural elucidation of complex organic molecules.
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